molecular formula C14H10FN3O B4246947 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B4246947
M. Wt: 255.25 g/mol
InChI Key: UNIZQICQHOTFJO-UHFFFAOYSA-N
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Description

3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one: is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a fluorobenzyl group attached to the benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 3-fluorobenzylamine with a suitable benzotriazinone precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 3-fluorobenzyl chloride or 3-fluorobenzyl bromide. These intermediates are then reacted with benzotriazinone derivatives under optimized conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceutical agents. Studies focus on their efficacy, safety, and pharmacokinetic properties .

Industry: Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the benzotriazinone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)16-17-18/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIZQICQHOTFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 3
3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 5
3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 6
3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one

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